

sample preparation for Nilotinib analysis with a stable isotope standard

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Compound of Interest

Compound Name: Nilotinib-13C,d3

Cat. No.: B15622686

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Application Note and Protocol for Nilotinib Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Therapeutic drug monitoring of Nilotinib is crucial to ensure optimal efficacy and minimize toxicity. Accurate quantification of Nilotinib in biological matrices, such as human plasma, is therefore essential. This application note provides a detailed protocol for the sample preparation of Nilotinib in human plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a stable isotope-labeled internal standard to ensure accuracy and precision.

Principle

The method described here is based on protein precipitation for the extraction of Nilotinib from human plasma. A stable isotope-labeled Nilotinib analogue, such as Nilotinib-d8 or [$^{13}\text{C}_2,^{15}\text{N}_2$]-Nilotinib, is used as an internal standard (IS) to correct for matrix effects and variations in extraction efficiency and instrument response.^{[1][2]} The use of a stable isotope-labeled IS is the gold standard for quantitative bioanalysis using mass spectrometry as it co-elutes with the analyte and behaves similarly during ionization, leading to highly reliable data.

Materials and Reagents

- Nilotinib analytical standard
- Nilotinib stable isotope-labeled internal standard (e.g., [$^{13}\text{C}_2,^{15}\text{N}_2$]-Nilotinib or [^{13}C , $^2\text{H}_3$]-Nilotinib)[1][2]
- HPLC-grade acetonitrile[1][3]
- HPLC-grade methanol[2][4][5]
- Formic acid[1]
- Ammonium acetate[4]
- Deionized water
- Control human plasma

Equipment

- Precision pipettes and tips
- Microcentrifuge tubes (1.5 mL)[1]
- Vortex mixer[1]
- Microcentrifuge[1]
- Sample evaporator (e.g., nitrogen stream)[1][3]
- LC-MS/MS system

Experimental Protocols

Preparation of Stock and Working Solutions

- Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nilotinib analytical standard in methanol to obtain a final concentration of 1 mg/mL.[2]

- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled Nilotinib in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Nilotinib stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.^[1] A working solution of the internal standard is also prepared by diluting its stock solution.

Sample Preparation: Protein Precipitation

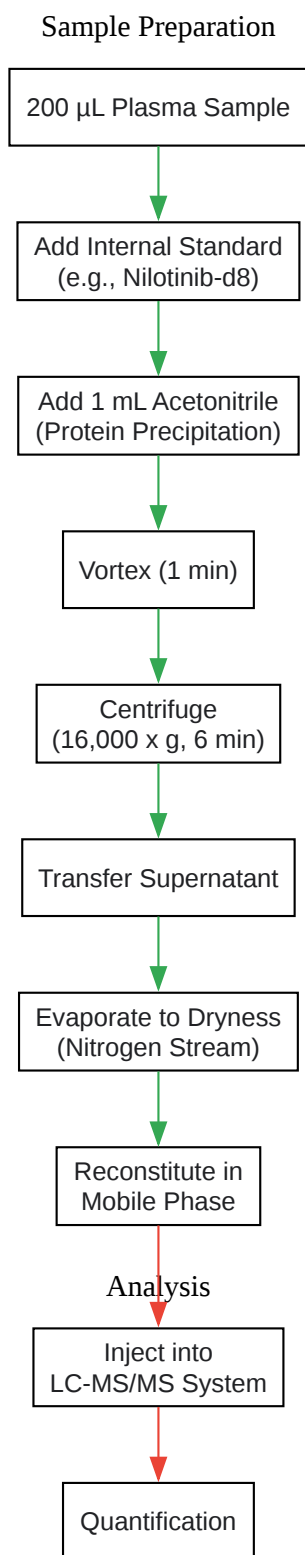
- Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.^[1]
- Add 10 µL of the internal standard working solution (e.g., 500 ng/mL of [¹³C₂,¹⁵N₂]-Nilotinib in acetonitrile:water 50:50, v/v).^[1]
- Add 1 mL of acetonitrile to precipitate the plasma proteins.^[1]
- Vortex the mixture for 1 minute.^[1]
- Centrifuge at 16,000 x g for 6 minutes at room temperature.^[1]
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.^[1]
- Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from various validated methods for Nilotinib analysis in human plasma.

Parameter	Protein Precipitation	Solid-Phase Extraction (SPE)	Liquid-Liquid Extraction (LLE)
Linearity Range (ng/mL)	5 - 5000[1], 2.4 - 4700[4], 10 - 2500[6]	10 - 5000[7]	2.4 - 4700[4]
Lower Limit of Quantification (LLOQ) (ng/mL)	5[1], 2.4[4], 10[6]	10[7]	2.4[4]
Extraction Recovery (%)	83.9 - 96.8[8]	72 - 78[7]	Not explicitly stated in the provided results
Intra-assay Precision (%CV)	2.5 - 7.8[1]	< 10.0[7]	< 14.36[6]
Inter-assay Precision (%CV)	0 - 5.6[1]	< 10.0[7]	< 14.36[6]
Accuracy (%)	92.1 - 109.5[1]	within 10.4[7]	95.8 - 105.1[8]

Experimental Workflow Diagram



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Caption: Workflow for Nilotinib sample preparation using protein precipitation.

Discussion

The protein precipitation method is widely used due to its simplicity, speed, and cost-effectiveness. The protocol provided here is a robust starting point for the analysis of Nilotinib in human plasma. It is crucial to validate the method in your laboratory according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, and reliability for your specific application. Parameters to be validated include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The use of a stable isotope-labeled internal standard is highly recommended to achieve the most accurate and reproducible results.

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